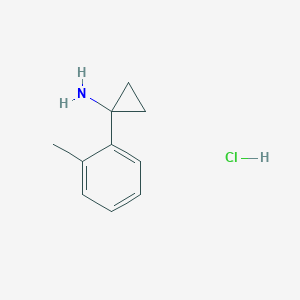

1-(o-Tolyl)cyclopropanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-4-2-3-5-9(8)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCSPKKBVQLMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639856 | |

| Record name | 1-(2-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134701-31-7 | |

| Record name | 1-(2-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylphenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(o-Tolyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(o-Tolyl)cyclopropanamine hydrochloride. Due to the limited availability of specific experimental data for this compound in public literature, this document combines reported information with data extrapolated from structurally related compounds and general principles of organic chemistry. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of aryl cyclopropylamine derivatives. This guide includes summarized data in tabular format, a discussion of its potential biological significance, and illustrative experimental protocols and diagrams to guide further research.

Chemical Identity and Physical Properties

This compound is a chiral organic compound featuring a cyclopropane ring substituted with an o-tolyl group and an amine, presented as its hydrochloride salt. The presence of the ortho-tolyl group can significantly influence its chemical reactivity and biological interactions.[1]

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine (Free Base) | 1-(p-Tolyl)cyclopropanamine hydrochloride | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride |

| CAS Number | 1134701-31-7 | Not specified | 1134834-95-9 | 1402222-66-5[2] |

| Molecular Formula | C10H14ClN[3] | C10H13N[1] | C10H14ClN | C9H10ClF2N[2][4] |

| Molecular Weight | 183.68 g/mol [3] | 147.22 g/mol [1] | 183.68 g/mol | 205.63 g/mol [2][4] |

| Appearance | Solid (predicted) | Not specified | Not specified | Not specified |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Data not available | Data not available | Data not available |

Spectroscopic Data (Illustrative)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl group (approx. 7.0-7.4 ppm), a singlet for the methyl group protons (approx. 2.3 ppm), and complex multiplets for the cyclopropyl ring protons and the amine protons. |

| ¹³C NMR | Aromatic carbon signals (approx. 120-140 ppm), a signal for the methyl carbon (approx. 20 ppm), and signals for the cyclopropyl carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine salt (broad, approx. 2400-3000 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), and aromatic C=C bending (approx. 1450-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak for the free base (C10H13N) at m/z = 147.10. |

Synthesis and Reactivity

Aryl cyclopropylamines are valuable intermediates in medicinal chemistry.[5] General synthetic strategies often involve the construction of the cyclopropane ring followed by the introduction of the amine functionality, or the arylation of a pre-existing cyclopropylamine.

Hypothetical Experimental Protocol for Synthesis

The following is a generalized, illustrative protocol for the synthesis of this compound.

Step 1: Synthesis of 1-(o-Tolyl)cyclopropanecarbonitrile

-

To a solution of o-tolylacetonitrile (1 equivalent) and 1,2-dibromoethane (1.2 equivalents) in a suitable solvent such as DMSO, add powdered sodium hydroxide (3 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(o-tolyl)cyclopropanecarbonitrile.

Step 2: Reduction of the Nitrile to the Amine

-

Prepare a solution of 1-(o-tolyl)cyclopropanecarbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Carefully add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in portions to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude 1-(o-tolyl)cyclopropanamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-(o-tolyl)cyclopropanamine in diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Chemical Reactivity

The chemical reactivity of 1-(o-tolyl)cyclopropanamine is influenced by the strained cyclopropane ring and the nucleophilic amine group. The cyclopropane ring can undergo ring-opening reactions under certain conditions. The amine group can participate in typical amine reactions such as acylation, alkylation, and arylation.[6] The aromatic tolyl group can undergo electrophilic aromatic substitution, though the reaction conditions would need to be compatible with the other functional groups.

Biological Activity and Potential Applications

The cyclopropylamine moiety is present in several pharmaceutical drugs.[7] While specific biological data for this compound is not available, related aryl cyclopropylamines are known to interact with various biological targets, including enzymes and receptors.[1]

Hypothetical Mechanism of Action

Aryl cyclopropylamines can act as ligands for various receptors. The following diagram illustrates a hypothetical signaling pathway where such a compound could act as an antagonist at a G-protein coupled receptor (GPCR).

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

This compound is a chemical compound with potential for use in pharmaceutical research and development. This guide has summarized the available information and provided illustrative examples for its synthesis and potential biological interactions. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.

References

- 1. Buy (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine [smolecule.com]

- 2. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. 1-O-TOLYL-CYCLOPROPYLAMINE HYDROCHLORIDE | 1134701-31-7 [chemicalbook.com]

- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclopropylamine - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: 1-(o-Tolyl)cyclopropanamine Hydrochloride

CAS Number: 1134701-31-7

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 1-(o-Tolyl)cyclopropanamine hydrochloride, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound, also known as 1-(2-Methylphenyl)cyclopropanamine hydrochloride, is a primary amine salt. The presence of the cyclopropyl ring introduces conformational rigidity, while the ortho-tolyl group influences its steric and electronic properties, which can be crucial for its interaction with biological targets.

| Property | Value | Source |

| CAS Number | 1134701-31-7 | [1] |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| Synonyms | 1-(o-tolyl)cyclopropanamine HCl, 1-(2-Methylphenyl)cyclopropanamine hydrochloride | [1] |

Synthesis and Characterization

General Synthetic Approach

A common strategy for the synthesis of aryl-substituted cyclopropanamines involves two key steps: cyclopropanation of an appropriate olefin precursor followed by the introduction of the amine functionality.

Logical Workflow for Synthesis

Caption: Generalized synthetic workflow for this compound.

The Simmons-Smith reaction is a widely used method for the formation of cyclopropane rings from alkenes.[2]

-

Preparation of the Reagent: A zinc-copper couple is prepared by treating zinc dust with a copper(I) salt solution.

-

Reaction: The alkene (in this case, o-methylstyrene) is dissolved in an inert solvent, such as diethyl ether. The zinc-copper couple and diiodomethane are added sequentially.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated to yield the cyclopropanated product.

Following cyclopropanation and subsequent functionalization (e.g., conversion to a leaving group), the amine group can be introduced via nucleophilic substitution.

-

Reaction: The functionalized cyclopropane derivative is dissolved in a suitable solvent, and a source of ammonia or an appropriate amine equivalent is added.

-

Purification: The product is isolated and purified using standard techniques such as extraction, chromatography, and crystallization.

Formation of the Hydrochloride Salt

The free base of 1-(o-Tolyl)cyclopropanamine can be converted to its hydrochloride salt for improved stability and handling.

-

The purified 1-(o-Tolyl)cyclopropanamine free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Potential Biological Activity and Applications

Aryl-substituted cyclopropanamines are a class of compounds with recognized potential in medicinal chemistry. The rigid cyclopropane scaffold can orient the aryl substituent in a specific spatial arrangement, which can be advantageous for binding to biological targets such as receptors and enzymes.[2]

Derivatives of 1-phenylcyclopropane carboxamide have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, anti-tumor, anti-fungal, and anti-bacterial properties.[3] While the specific biological activity of this compound is not extensively documented, its structural similarity to other biologically active molecules suggests it could be a valuable scaffold for the design of novel therapeutic agents.[2]

Potential Interaction with Biological Targets

Caption: Potential interactions of 1-(o-Tolyl)cyclopropanamine with biological targets.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques that would be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence of the o-tolyl group, the cyclopropane ring, and the amine hydrochloride moiety.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the ammonium salt and the aromatic C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis can be achieved through established organic chemistry methodologies. Future research should focus on the detailed elucidation of its biological activity, including its mechanism of action and potential therapeutic applications. The data presented in this guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

Technical Guide: Determination of the Molecular Weight of 1-(o-Tolyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(o-Tolyl)cyclopropanamine hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. A precise understanding of its fundamental physicochemical properties is critical for its application in drug development, enabling accurate stoichiometric calculations for synthesis, formulation, and quantitative analysis. This document provides a comprehensive overview of the molecular weight of this compound, detailing its chemical formula and the calculation of its molecular mass. Additionally, a standardized experimental protocol for the verification of molecular weight via mass spectrometry is presented.

Physicochemical Properties

The core physicochemical data for this compound are summarized below. The molecular weight is derived from its chemical formula.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC=C1C2(CC2)N.Cl | N/A |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Methodology for Molecular Weight Determination

The theoretical molecular weight is calculated based on the molecular formula. For experimental verification, high-resolution mass spectrometry (HRMS) is the preferred method.

Theoretical Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula (C₁₀H₁₄ClN).

-

Carbon (C): 10 atoms × 12.011 u = 120.110 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Total Molecular Weight: 120.110 + 14.112 + 35.453 + 14.007 = 183.682 g/mol

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for the verification of the molecular weight of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

Objective: To experimentally confirm the monoisotopic mass of the protonated molecule [M+H]⁺.

Materials:

-

This compound sample

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Calibrant solution (e.g., sodium formate)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 methanol/water with 0.1% formic acid.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using the appropriate calibrant solution according to the manufacturer's guidelines.

-

-

Sample Infusion:

-

Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Acquisition:

-

Acquire data in positive ion mode.

-

Set the mass analyzer to scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

-

The expected m/z for the free base (C₁₀H₁₃N) as a protonated molecule [M+H]⁺ is approximately 148.117.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

-

Visualization of Methodologies

The following diagrams illustrate the logical workflow for determining the compound's molecular weight.

Caption: Workflow for Theoretical Molecular Weight Calculation.

Caption: Experimental Workflow for Mass Spectrometry Verification.

References

Spectroscopic and Synthetic Elucidation of 1-(o-Tolyl)cyclopropanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a plausible synthetic route for 1-(o-Tolyl)cyclopropanamine hydrochloride. Due to the limited availability of direct experimental data in public literature, this report combines established synthetic methodologies for analogous compounds with predictive analysis of spectroscopic data based on structurally similar molecules. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel cyclopropylamine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(o-Tolyl)cyclopropanamine and its hydrochloride salt. These predictions are derived from data for analogous compounds, such as 1-phenylcyclopropanamine, and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1-(o-Tolyl)cyclopropanamine | CDCl₃ | ~7.20-7.00 | m | 4H | Ar-H |

| ~2.35 | s | 3H | Ar-CH ₃ | ||

| ~1.80 | br s | 2H | NH ₂ | ||

| ~1.10-0.90 | m | 4H | cyclopropyl-CH ₂ | ||

| 1-(o-Tolyl)cyclopropanamine HCl | DMSO-d₆ | ~8.50 | br s | 3H | NH ₃⁺ |

| ~7.30-7.10 | m | 4H | Ar-H | ||

| ~2.40 | s | 3H | Ar-CH ₃ | ||

| ~1.30-1.10 | m | 4H | cyclopropyl-CH ₂ |

Note: The chemical shifts for the hydrochloride salt are expected to shift downfield, particularly for the protons on or near the protonated amine group. The broad singlet for the NH₃⁺ protons is characteristic of ammonium salts in DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 1-(o-Tolyl)cyclopropanamine | CDCl₃ | ~145 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) | ||

| ~130 | Ar-C H | ||

| ~128 | Ar-C H | ||

| ~126 | Ar-C H | ||

| ~125 | Ar-C H | ||

| ~40 | C -NH₂ | ||

| ~21 | Ar-C H₃ | ||

| ~15 | cyclopropyl-C H₂ | ||

| 1-(o-Tolyl)cyclopropanamine HCl | DMSO-d₆ | ~143 | Ar-C (quaternary) |

| ~136 | Ar-C (quaternary) | ||

| ~131 | Ar-C H | ||

| ~129 | Ar-C H | ||

| ~127 | Ar-C H | ||

| ~126 | Ar-C H | ||

| ~38 | C -NH₃⁺ | ||

| ~20 | Ar-C H₃ | ||

| ~14 | cyclopropyl-C H₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| 1-(o-Tolyl)cyclopropanamine | N-H stretch (amine) | 3400-3250 (two bands) |

| C-H stretch (aromatic) | 3100-3000 | |

| C-H stretch (aliphatic) | 3000-2850 | |

| N-H bend (amine) | 1650-1580 | |

| C=C stretch (aromatic) | 1600-1450 | |

| 1-(o-Tolyl)cyclopropanamine HCl | N-H stretch (ammonium) | 3200-2800 (broad) |

| C-H stretch (aromatic) | 3100-3000 | |

| C-H stretch (aliphatic) | 3000-2850 | |

| N-H bend (ammonium) | 1600-1500 | |

| C=C stretch (aromatic) | 1600-1450 |

Table 4: Predicted Mass Spectrometry Data

| Compound | Ionization Mode | Predicted m/z | Fragment |

| 1-(o-Tolyl)cyclopropanamine | EI | 147 | [M]⁺ |

| 132 | [M-NH]⁺ | ||

| 117 | [M-C₂H₄]⁺ | ||

| 91 | [C₇H₇]⁺ (tropylium ion) | ||

| 1-(o-Tolyl)cyclopropanamine HCl | ESI+ | 148 | [M+H]⁺ |

Experimental Protocols

The following is a plausible, multi-step synthetic protocol for the preparation of this compound, adapted from established methodologies for the synthesis of 1-arylcyclopropanamines.

1. Synthesis of 1-(o-Tolyl)cyclopropanecarbonitrile

-

Materials: o-Tolylacetonitrile, 1,2-dibromoethane, sodium amide (NaNH₂), liquid ammonia, diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a nitrogen inlet, add liquid ammonia (approx. 200 mL for a 0.1 mol scale reaction).

-

Carefully add sodium amide (2.2 eq.) in portions to the liquid ammonia with stirring.

-

To the resulting suspension, add a solution of o-tolylacetonitrile (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes.

-

After stirring for 1 hour, add a solution of 1,2-dibromoethane (1.1 eq.) in anhydrous diethyl ether dropwise.

-

Stir the reaction mixture at reflux (-33 °C) for 4-6 hours.

-

Carefully quench the reaction by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(o-tolyl)cyclopropanecarbonitrile.

-

2. Synthesis of 1-(o-Tolyl)cyclopropanecarboxylic Acid

-

Materials: 1-(o-Tolyl)cyclopropanecarbonitrile, sodium hydroxide (NaOH), ethylene glycol.

-

Procedure:

-

In a round-bottom flask, dissolve 1-(o-tolyl)cyclopropanecarbonitrile (1.0 eq.) in ethylene glycol.

-

Add a solution of sodium hydroxide (4.0 eq.) in water.

-

Heat the mixture to reflux (approx. 120-140 °C) and monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(o-tolyl)cyclopropanecarboxylic acid.

-

3. Synthesis of this compound via Curtius Rearrangement

-

Materials: 1-(o-Tolyl)cyclopropanecarboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (TEA), tert-butanol, hydrochloric acid (HCl) in diethyl ether.

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(o-tolyl)cyclopropanecarboxylic acid (1.0 eq.) in anhydrous tert-butanol.

-

Add triethylamine (1.2 eq.) followed by the dropwise addition of diphenylphosphoryl azide (1.1 eq.) at room temperature.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours, until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude Boc-protected amine.

-

Dissolve the crude Boc-protected amine in a minimal amount of anhydrous diethyl ether.

-

To this solution, add a saturated solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Synthetic pathway for this compound.

Caption: Acid-base relationship between the free amine and its hydrochloride salt.

An In-depth Technical Guide on 1-(o-Tolyl)cyclopropanamine Hydrochloride as a Putative Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available scientific literature regarding cyclopropylamine-based monoamine oxidase inhibitors. As of the latest literature review, specific quantitative inhibitory data for 1-(o-Tolyl)cyclopropanamine hydrochloride against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is not publicly available. The information presented herein is based on the well-established pharmacology of structurally related analogs, particularly the parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), and principles of structure-activity relationships within this class of inhibitors.

Introduction

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] The two isoforms, MAO-A and MAO-B, differ in their substrate specificities and inhibitor sensitivities.[2] Inhibition of MAOs leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[]

Cyclopropylamine derivatives represent a well-established class of irreversible MAO inhibitors.[] The prototypical agent, tranylcypromine, is a non-selective inhibitor of both MAO-A and MAO-B.[4] The unique chemical reactivity of the cyclopropylamine moiety allows for mechanism-based inactivation of the FAD cofactor of the enzyme.[5] This guide focuses on the potential of this compound as a monoamine oxidase inhibitor, drawing inferences from the extensive research on its structural analogs. The "o-tolyl" substitution refers to a methyl group at the ortho position of the phenyl ring.

Mechanism of Action: Irreversible Inhibition

Cyclopropylamine-based MAO inhibitors are classified as mechanism-based or "suicide" inhibitors. The catalytic cycle of MAO involves the oxidation of the amine substrate, which for cyclopropylamines, leads to the formation of a reactive intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme.[5]

The proposed mechanism involves an initial single-electron transfer from the nitrogen of the cyclopropylamine to the FAD cofactor, followed by the opening of the cyclopropane ring to form a radical intermediate. This reactive species then covalently attaches to the N5 or C4a position of the flavin moiety of FAD.[4]

Quantitative Data for Structurally Related Analogs

While specific IC50 or Ki values for this compound are not available, the following table summarizes data for tranylcypromine and other relevant compounds to provide a comparative context for potency and selectivity. The inhibitory activity is often influenced by the substitution pattern on the phenyl ring. For instance, studies on para-substituted fluorinated phenylcyclopropylamines have shown that an electron-donating methyl group can increase inhibitory potency.[6]

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |

| Tranylcypromine | ~1.0 - 5.0 | ~0.2 - 1.0 | Non-selective | [4] |

| Clorgyline | 0.008 | 15 | MAO-A | [7] |

| Selegiline (L-Deprenyl) | 10 | 0.01 | MAO-B | [7] |

Note: IC50 values can vary depending on the experimental conditions, including the enzyme source, substrate, and assay method.

Structure-Activity Relationship (SAR) Insights

The MAO inhibitory activity of phenylcyclopropylamine derivatives is influenced by several structural features:

-

Cyclopropane Ring: Essential for the mechanism-based inhibition.

-

Amino Group: A primary or secondary amine is generally required for activity.

-

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring can modulate potency and selectivity for MAO-A versus MAO-B. Electron-donating groups, such as a methyl group, at the para position have been shown to increase activity in some analogs.[6] The effect of an ortho-methyl group, as in 1-(o-tolyl)cyclopropanamine, would need to be empirically determined, as steric hindrance could also play a role in the binding to the active site.

Experimental Protocols

The following is a generalized protocol for an in vitro monoamine oxidase inhibition assay, based on commonly used methods.[8][9][10] This protocol can be adapted to determine the IC50 values for novel compounds like this compound.

Objective: To determine the concentration of an inhibitor that causes 50% inhibition (IC50) of MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine or p-tyramine)

-

Detection reagent (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (this compound)

-

Positive controls (Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well microplate (black, clear bottom for fluorescence)

-

Microplate reader (fluorescence)

Workflow:

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to obtain a range of test concentrations.

-

Assay Plate Setup: To the wells of a 96-well plate, add the diluted test compound, positive controls, and a vehicle control.

-

Enzyme Addition: Add the diluted recombinant human MAO-A or MAO-B to the respective wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.

-

Reaction Initiation: Prepare a working solution containing the substrate, Amplex® Red, and HRP in assay buffer. Add this solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red).

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

This compound belongs to a class of compounds with a well-documented mechanism of irreversible MAO inhibition. Based on structure-activity relationships from related analogs, it is plausible that this compound exhibits inhibitory activity against both MAO-A and MAO-B. However, empirical determination of its IC50 or Ki values is essential to characterize its potency and selectivity profile.

Future research should focus on the synthesis and in vitro evaluation of this compound and its isomers (meta- and para-tolyl) to elucidate the impact of the methyl group's position on MAO inhibition. Such studies would provide valuable data for the rational design of novel, potent, and potentially selective MAO inhibitors for therapeutic applications in neuropsychiatric and neurodegenerative disorders.

References

- 1. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. evotec.com [evotec.com]

Unveiling the Biological Targets of 1-(o-Tolyl)cyclopropanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Biological Targets: Monoamine Oxidases

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Cyclopropylamines are known to act as irreversible, mechanism-based inhibitors of MAOs.[3] The cyclopropylamine moiety, upon oxidation by the FAD cofactor in the MAO active site, is thought to form a reactive intermediate that covalently binds to the flavin, leading to irreversible inhibition.[3]

Quantitative Data for Structurally Related Analogs

Due to the absence of specific quantitative data for 1-(o-Tolyl)cyclopropanamine hydrochloride, the following table summarizes the inhibitory activities (IC₅₀ and Kᵢ values) of structurally similar arylcyclopropylamine derivatives against human MAO-A and MAO-B. This data serves as a strong predictive basis for the potential potency and selectivity of this compound.

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Selectivity (MAO-A/MAO-B) | Reference |

| Tranylcypromine | MAO-A | ~1.0-5.0 | ~1.0 | ~5-fold for MAO-B | [4] |

| Tranylcypromine | MAO-B | ~0.2-1.0 | ~0.2 | ~5-fold for MAO-B | [4] |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 (after 30 min pre-incubation) | - | ~34-fold for MAO-B | [3] |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 (after 30 min pre-incubation) | - | ~34-fold for MAO-B | [3] |

| Phenelzine | MAO-A | - | 112 | Non-selective | [4] |

| Phenelzine | MAO-B | - | 47 | Non-selective | [4] |

Note: The inhibitory activity of cyclopropylamines can be time-dependent due to their mechanism-based nature. Pre-incubation of the inhibitor with the enzyme often results in lower IC₅₀ values.[5]

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency (IC₅₀) of a test compound against recombinant human MAO-A and MAO-B.[2][6]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)[2]

-

Kynuramine (substrate)[2]

-

4-hydroxyquinoline (metabolite standard)

-

Test compound (this compound)

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[2]

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Dissolve the test compound and positive controls in DMSO to create stock solutions (e.g., 10 mM).

-

Prepare serial dilutions of the test compound in DMSO.

-

Prepare a stock solution of the substrate, kynuramine, in the assay buffer.

-

-

Assay Protocol:

-

Add a small volume of the diluted test compound or positive control to the wells of a 96-well plate. Include a vehicle control (DMSO only).

-

Add the recombinant MAO-A or MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. This pre-incubation step is crucial for mechanism-based inhibitors.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine, to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

-

Detection and Analysis:

-

Analyze the formation of the metabolite, 4-hydroxyquinoline, using a validated LC-MS/MS method.[2]

-

Calculate the percent inhibition of MAO activity for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Signaling Pathway

The inhibition of MAO-A and MAO-B by this compound is expected to increase the synaptic concentrations of monoamine neurotransmitters. The following diagram illustrates the general mechanism of action.

Conclusion and Future Directions

Based on the well-established pharmacology of the cyclopropylamine class of compounds, the primary biological targets of this compound are strongly predicted to be MAO-A and MAO-B. The provided data on structurally related analogs suggest that it is likely a potent, irreversible inhibitor of these enzymes. Future research should focus on the synthesis and direct biological evaluation of this compound to confirm its activity and determine its selectivity profile. The experimental protocols and mechanistic diagrams presented in this guide provide a solid foundation for such investigations. Further studies could also explore its potential effects on other amine oxidases or its off-target activities to build a comprehensive pharmacological profile.

References

- 1. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. evotec.com [evotec.com]

In Vitro Activity of 1-(o-Tolyl)cyclopropanamine Hydrochloride: A Review of Available Data

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific data on the in vitro activity of 1-(o-Tolyl)cyclopropanamine hydrochloride. While the chemical structure of this compound suggests potential for biological activity, and it is available from various chemical suppliers, detailed experimental studies characterizing its effects in biological systems are not present in the public domain. This technical guide addresses the absence of this information and the consequent inability to fulfill the core requirements of providing quantitative data, experimental protocols, and signaling pathway visualizations.

Current State of Knowledge

Searches for in vitro studies, including bioassays, receptor binding affinities, and enzyme inhibition assays for this compound, did not yield any specific quantitative results. The available information is limited to general statements about the potential for compounds with a cyclopropylamine moiety to interact with biological targets. For instance, some cyclopropylamines are known to act as inhibitors of monoamine oxidase (MAO), but no specific data confirms this activity for the ortho-tolyl isomer.[1][2]

The scientific literature contains studies on other, more complex molecules that incorporate a tolyl group, but these are distinct chemical entities and their biological activities cannot be extrapolated to this compound. The unique stereochemistry and electronic properties conferred by the ortho-tolyl group necessitate specific experimental investigation to determine its biological profile.[3]

Absence of Quantitative Data

A critical requirement for a technical guide is the presentation of quantitative data to allow for comparative analysis. This would typically include metrics such as:

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a substance required to inhibit a biological process by 50%.

-

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

-

Kᵢ (Inhibition constant): An indication of the potency of an inhibitor.

-

Kₐ (Association constant) or Kₑ (Equilibrium constant): Measures of the binding affinity of a ligand to its receptor.

Our extensive search failed to locate any published studies providing such quantitative data for this compound.

Lack of Detailed Experimental Protocols

Without primary research articles detailing the in vitro testing of this compound, it is not possible to provide the specific experimental methodologies requested. A detailed protocol would typically include:

-

Cell line or tissue preparation: The biological system used for the assay.

-

Reagents and concentrations: All chemicals and their amounts used in the experiment.

-

Incubation times and conditions: The duration and environment of the experimental steps.

-

Detection methods: The techniques used to measure the biological response (e.g., fluorescence, radioactivity, absorbance).

-

Data analysis procedures: The statistical methods used to process the raw data.

This information is fundamental for the replication and validation of scientific findings and is currently unavailable for this specific compound.

Inability to Visualize Signaling Pathways

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on an established mechanism of action. As there is no data identifying the molecular target(s) of this compound or the downstream cellular events it may trigger, any attempt to create such a visualization would be purely speculative and scientifically unsound.

Conclusion

While the structure of this compound is of interest to medicinal chemists and drug development professionals, there is a clear gap in the scientific literature regarding its in vitro activity. The absence of primary research data prevents the compilation of an in-depth technical guide as requested. The scientific community would require foundational research to be conducted and published to elucidate the pharmacological profile of this compound. Until such studies are available, its potential biological effects remain uncharacterized.

References

- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine [smolecule.com]

The Ascendant Role of Cyclopropylamines in Modern Drug Discovery: A Technical Guide to Synthesis and Application

For Immediate Release

[City, State] – December 27, 2025 – The unique structural and electronic properties of the cyclopropylamine moiety have established it as a privileged scaffold in medicinal chemistry. Its presence in a range of therapeutics, from antidepressants to novel oncology agents, underscores its importance. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery and synthesis of novel cyclopropylamine derivatives, focusing on key synthetic methodologies, mechanisms of action, and the logical workflow of their development.

Introduction

Cyclopropylamines are characterized by a three-membered carbon ring attached to an amino group. The significant ring strain (~27.5 kcal/mol) of the cyclopropane ring confers upon it unique conformational rigidity and electronic properties, making it an attractive component for bioisosteric replacement of larger or more flexible groups in drug candidates. This strained ring system is crucial for the mechanism-based inhibition of several key enzymes, a property exploited in multiple approved drugs and clinical candidates. This guide will explore seminal and contemporary synthetic strategies and delve into the molecular mechanisms of action for cyclopropylamine-containing enzyme inhibitors.

Synthetic Methodologies for Cyclopropylamine Derivatives

The construction of the cyclopropylamine core can be achieved through several strategic approaches. This section details key experimental protocols for some of the most robust and widely used methods.

Curtius Rearrangement of Cyclopropanecarboxylic Acids

A classical yet reliable method for accessing primary cyclopropylamines is the Curtius rearrangement of an activated cyclopropanecarboxylic acid derivative. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be trapped by a nucleophile to yield the desired amine or a protected precursor.

Experimental Protocol: Synthesis of N-Boc-(1-cyclopropyl)cyclopropylamine

A solution of 1-cyclopropylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene is prepared under an inert atmosphere. Triethylamine (1.2 eq) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq). The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2-3 hours to form the isocyanate. After cooling, anhydrous tert-butanol (t-BuOH, 3.0 eq) is added, and the reaction is heated to 80 °C overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected cyclopropylamine. Subsequent deprotection with HCl in diethyl ether affords the cyclopropylamine hydrochloride salt.

| Starting Material | Product | Reagents | Yield | Reference |

| 1-Cyclopropylcyclopropanecarboxylic acid | N-Boc-(1-cyclopropyl)cyclopropylamine | 1. DPPA, Et3N, Toluene 2. t-BuOH | 76% | --INVALID-LINK-- |

| Cyclopropanecarboxylic acid | N-Boc-cyclopropylamine | 1. DPPA, Et3N, Toluene 2. t-BuOH | 70% | --INVALID-LINK-- |

Kulinkovich-Szymoniak Reaction for Primary Amines

The Kulinkovich-Szymoniak reaction is a powerful method for the direct synthesis of primary cyclopropylamines from nitriles. The reaction utilizes a titanacyclopropane intermediate, generated from a Grignard reagent and a titanium(IV) alkoxide, which reacts with the nitrile. A subsequent Lewis acid-mediated step facilitates the formation of the final amine product.

Experimental Protocol: Synthesis of 1-Phenylcyclopropylamine from Benzonitrile

Under an argon atmosphere, a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether (Et2O) is cooled to 0 °C. Titanium(IV) isopropoxide (Ti(OiPr)4, 1.2 eq) is added, followed by the dropwise addition of ethylmagnesium bromide (EtMgBr, 2.5 eq, 3.0 M in Et2O) while maintaining the temperature below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 10 hours. The mixture is then cooled again to 0 °C, and boron trifluoride diethyl etherate (BF3·OEt2, 2.0 eq) is added slowly. After stirring for an additional 2 hours at room temperature, the reaction is quenched by the slow addition of 1 M aqueous HCl. The aqueous layer is separated, washed with Et2O, and then basified with aqueous NaOH. The product is extracted with Et2O, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is achieved via distillation or chromatography.

| Nitrile Substrate | Grignard Reagent | Yield | Reference |

| Benzonitrile | EtMgBr | 71% | --INVALID-LINK-- |

| Phenylacetonitrile | EtMgBr | 70% | --INVALID-LINK-- |

| Heptanenitrile | EtMgBr | 62% | --INVALID-LINK-- |

Asymmetric Synthesis via Catalytic Cyclopropanation

The generation of chiral cyclopropylamines is of paramount importance for drug development. Rhodium-catalyzed asymmetric cyclopropanation of alkenes with diazo compounds is a premier strategy for establishing the requisite stereocenters with high fidelity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

To a solution of the alkene (e.g., styrene, 1.0 eq) and the chiral dirhodium catalyst (e.g., Rh2(S-DOSP)4, 0.01 eq) in a suitable solvent like dichloromethane (DCM) at room temperature, a solution of a diazoacetate (e.g., ethyl diazoacetate, 1.2 eq) in DCM is added dropwise via syringe pump over several hours. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel to afford the cyclopropanecarboxylate product. The ester can then be converted to the primary amine via standard procedures, such as hydrolysis followed by a Curtius rearrangement, with retention of stereochemistry.

| Alkene | Diazo Reagent | Catalyst | dr (trans:cis) | ee (trans) | Reference |

| Styrene | Ethyl Diazoacetate | Rh2(S-DOSP)4 | 94:6 | 98% | --INVALID-LINK-- |

| 4-Chlorostyrene | Ethyl Diazoacetate | Rh2(S-DOSP)4 | 95:5 | 98% | --INVALID-LINK-- |

| 1-Octene | Ethyl Diazoacetate | Rh2(S-DOSP)4 | 82:18 | 94% | --INVALID-LINK-- |

Application in Drug Development: Mechanism-Based Enzyme Inhibition

Cyclopropylamines are renowned for their ability to act as mechanism-based inhibitors, particularly for flavin-dependent oxidases like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). The amine is oxidized by the enzyme's FAD cofactor, leading to the opening of the strained cyclopropyl ring. This generates a highly reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.

Target Profile: Lysine-Specific Demethylase 1 (LSD1)

LSD1 is an epigenetic regulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By demethylating H3K4, LSD1, typically as part of a larger co-repressor complex (e.g., with CoREST), represses the expression of target genes.[2][3] Overexpression of LSD1 is implicated in various cancers, where it silences tumor suppressor genes.[4]

Furthermore, LSD1 can demethylate non-histone proteins, including the tumor suppressor p53.[5][6][7] LSD1 removes dimethyl marks on p53 at lysine 370 (p53K370me2), which prevents the binding of the coactivator 53BP1.[5][8] This action represses the transcriptional activity of p53, thereby inhibiting apoptosis and cell cycle arrest.[5][7]

Signaling Pathway of LSD1 Inhibition in Cancer

Inhibition of LSD1 by cyclopropylamine derivatives like Iadademstat (ORY-1001) triggers a cascade of anti-tumor effects. By inactivating LSD1, these inhibitors prevent the demethylation of H3K4, leading to an increase in H3K4me2 levels at the promoter regions of tumor suppressor genes, thereby reactivating their expression.[9] One critical downstream target is the cell cycle inhibitor p21, whose re-expression leads to G1/S cell-cycle arrest.[9] Simultaneously, inhibiting LSD1 prevents the demethylation of p53, restoring its tumor-suppressive functions. There is also evidence of crosstalk with major oncogenic pathways; LSD1 inhibition can interfere with and attenuate EGFR downstream signaling.[10][11]

References

- 1. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. p53 is regulated by the lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein methylation: a new regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 412 Synergistic Targeting of Lysine-specific demethylase 1 (LSD1) and MAPK Signaling: A Mechanism-Guided Therapeutic Approach for Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(o-Tolyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(o-Tolyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. The described method is based on the titanium-mediated cyclopropanation of o-tolylacetonitrile, a variation of the Kulinkovich-Szymoniak reaction.[1][2]

Introduction

1-Arylcyclopropylamines are important structural motifs found in numerous biologically active compounds and pharmaceuticals.[3][4] Their synthesis is of significant interest to the drug development community. The following protocol details a robust and efficient method for the preparation of this compound, starting from the readily available o-tolylacetonitrile. The key transformation involves the reaction of the nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by the addition of a Lewis acid to promote ring closure.[1][3]

Reaction Principle

The synthesis proceeds via a titanium-mediated coupling of o-tolylacetonitrile with ethylmagnesium bromide.[5][6] A titanacyclopropane intermediate is formed in situ, which then reacts with the nitrile group.[7][8] Subsequent treatment with a Lewis acid, such as boron trifluoride etherate, facilitates the cyclization to form the desired cyclopropylamine.[1][3] The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| o-Tolylacetonitrile | Reagent | Commercially Available | --- |

| Titanium(IV) isopropoxide | Reagent | Commercially Available | Store under inert atmosphere |

| Ethylmagnesium bromide | 3.0 M in diethyl ether | Commercially Available | Store under inert atmosphere |

| Boron trifluoride etherate | Reagent | Commercially Available | Store under inert atmosphere |

| Diethyl ether (anhydrous) | Anhydrous | Commercially Available | --- |

| Tetrahydrofuran (THF, anhydrous) | Anhydrous | Commercially Available | --- |

| Hydrochloric acid | 2.0 M in diethyl ether | Commercially Available | --- |

| Saturated aq. Sodium bicarbonate | ACS | --- | --- |

| Saturated aq. Sodium chloride (brine) | ACS | --- | --- |

| Magnesium sulfate (anhydrous) | ACS | --- | --- |

| Argon or Nitrogen gas | High Purity | --- | For inert atmosphere |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Inert gas (Ar or N₂) supply with manifold

-

Ice bath and dry ice/acetone bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Part 1: Synthesis of 1-(o-Tolyl)cyclopropanamine

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, add o-tolylacetonitrile (1.0 eq) and anhydrous diethyl ether to a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the solution to -70 °C using a dry ice/acetone bath.

-

Addition of Titanium Reagent: To the cooled solution, add titanium(IV) isopropoxide (1.1 eq) dropwise while maintaining the internal temperature below -65 °C.

-

Addition of Grignard Reagent: Slowly add ethylmagnesium bromide (2.2 eq, 3.0 M in diethyl ether) dropwise via the dropping funnel, ensuring the temperature does not exceed -65 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Lewis Acid Addition and Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Add boron trifluoride etherate (1.1 eq) dropwise. After the addition, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(o-tolyl)cyclopropanamine as an oil.

Part 2: Formation of this compound

-

Salt Formation: Dissolve the crude 1-(o-tolyl)cyclopropanamine in a minimal amount of anhydrous diethyl ether.

-

Precipitation: While stirring, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Data Presentation

| Parameter | Expected Value |

| Starting Material | o-Tolylacetonitrile |

| Molecular Formula | C₁₀H₁₃N·HCl |

| Molecular Weight | 183.68 g/mol |

| Appearance | White to off-white solid |

| Yield | 43-76% (based on similar reactions)[3] |

| Melting Point | To be determined |

| Solubility | Soluble in water, methanol |

Visualizations

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety Precautions

-

This procedure should be carried out by trained personnel in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

-

Boron trifluoride etherate is corrosive and moisture-sensitive.

-

Anhydrous solvents are flammable.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Disclaimer: This protocol is intended for informational purposes only and should be adapted and optimized by qualified researchers. The user assumes all responsibility for the safe handling and execution of this procedure.

References

- 1. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. New and easy route to primary cyclopropylamines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 8. Kulinkovich Reaction [organic-chemistry.org]

Application Notes and Protocols for the Simmons-Smith Reaction of Ortho-Substituted Styrenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Simmons-Smith reaction for the cyclopropanation of ortho-substituted styrenes. This reaction is a powerful tool for the synthesis of substituted cyclopropanes, which are important structural motifs in medicinal chemistry and drug development. The notes include detailed experimental protocols, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Simmons-Smith reaction is a cheletropic reaction that converts alkenes into cyclopropanes using a carbenoid reagent, typically formed from diiodomethane and a zinc-copper couple.[1][2] The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[2] For ortho-substituted styrenes, the nature of the ortho-substituent can significantly influence the reaction's yield and diastereoselectivity through steric and electronic effects, including chelation control.[3]

Directing Effects of Ortho-Substituents

Ortho-substituents on the styrene ring can exert significant control over the stereochemical outcome of the Simmons-Smith cyclopropanation.

-

Chelating Substituents: Substituents containing heteroatoms with lone pairs, such as hydroxyl (-OH) and alkoxy (-OR) groups, can chelate to the zinc atom of the Simmons-Smith reagent. This directs the cyclopropanation to the same face of the double bond as the substituent, leading to high diastereoselectivity.[3] For instance, the reaction of 1-(o-methoxyphenyl)-propene has been observed to give a higher yield compared to its meta and para isomers, suggesting a stabilizing interaction between the ortho-methoxy group and the transition state.

-

Non-Chelating Substituents: Bulky non-chelating groups, such as alkyl or halo substituents, primarily exert steric hindrance. In these cases, the cyclopropanation reagent will preferentially approach from the less hindered face of the alkene.

Quantitative Data Summary

The following table summarizes the yields and diastereomeric ratios (d.r.) for the Simmons-Smith cyclopropanation of various ortho-substituted styrenes, based on data from the literature. The use of modified conditions, such as the Furukawa modification (Et₂Zn/CH₂I₂) or the Charette modification (catalytic zinc halides with aryldiazomethanes), can significantly improve yields and selectivities.[2]

| Ortho-Substituent | Alkene Substrate | Reagent System | Solvent | Yield (%) | d.r. | Reference |

| -OCH₃ | o-Methoxystyrene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 85 | >95:5 | Charette et al. |

| -OCH₃ | 1-(o-Methoxyphenyl)propene | Zn(Cu), CH₂I₂ | Ether | High | N/A | Simmons et al. |

| -Cl | o-Chlorostyrene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 78 | N/A | Charette et al. |

| -Br | o-Bromostyrene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 75 | N/A | Charette et al. |

| -CH₃ | o-Methylstyrene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 82 | N/A | Charette et al. |

| -OH | o-Vinylphenol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 92 | >98:2 | Charette et al. |

Note: "N/A" indicates that the diastereomeric ratio was not applicable or not reported in the cited literature. The data from Charette et al. refers to a modified, zinc-catalyzed Simmons-Smith reaction which generally provides high yields.

Experimental Protocols

Below are two representative experimental protocols for the Simmons-Smith cyclopropanation of an ortho-substituted styrene.

Protocol 1: Classic Simmons-Smith Reaction (Zn/Cu Couple)

This protocol is adapted from the original Simmons-Smith procedure and is suitable for general applications.

Materials:

-

Zinc dust

-

Copper(I) chloride

-

Diiodomethane

-

ortho-Methoxystyrene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature under a nitrogen atmosphere. Add anhydrous diethyl ether and stir the suspension vigorously for 30 minutes.

-

Formation of the Carbenoid: To the activated zinc-copper couple, add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise via a syringe. A gentle reflux should be observed. Stir the mixture for 1 hour at room temperature.

-

Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of ortho-methoxystyrene (1.0 eq) in anhydrous diethyl ether dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Filter the mixture through a pad of celite, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modified Simmons-Smith Reaction (Furukawa Conditions)

This protocol utilizes diethylzinc, which often provides higher yields and better reproducibility.

Materials:

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

ortho-Methoxystyrene

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ortho-methoxystyrene (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C. To this solution, add diethylzinc (2.0 eq, 1.0 M in hexanes) dropwise via a syringe. Then, add diiodomethane (2.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted "butterfly" transition state for the Simmons-Smith reaction.

Caption: The concerted mechanism of the Simmons-Smith reaction.

Experimental Workflow

This diagram outlines the key steps in a typical Simmons-Smith cyclopropanation experiment.

Caption: A generalized workflow for the Simmons-Smith reaction.

References

Application Notes and Protocols: Hofmann Rearrangement for the Synthesis of Cyclopropylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylamine moiety is a highly valuable structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, metabolic stability, and other pharmacokinetic and pharmacodynamic properties.[1][2] The Hofmann rearrangement provides a direct and efficient method for the synthesis of cyclopropylamines from readily available cyclopropanecarboxamides.[3][4][5] This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[6][7] This document provides detailed application notes, experimental protocols, and relevant data for the Hofmann rearrangement of cyclopropanecarboxamides.

Reaction Mechanism

The Hofmann rearrangement of a cyclopropanecarboxamide proceeds through a series of well-defined steps. Initially, the primary amide is treated with a halogen, typically bromine, in the presence of a strong base like sodium hydroxide. This forms a sodium hypobromite intermediate in situ, which then reacts with the amide.[6][8] The reaction proceeds through the formation of an N-bromoamide, which is subsequently deprotonated. The resulting anion undergoes a concerted rearrangement where the cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form a cyclopropyl isocyanate.[6][7] This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final cyclopropylamine product.[6][9]

Caption: Hofmann rearrangement mechanism for cyclopropanecarboxamide.

Applications in Drug Development

The cyclopropylamine scaffold is a key component in numerous therapeutic agents due to its unique structural and electronic properties.[1][10] The rigid nature of the cyclopropyl ring can help to lock in a specific conformation, leading to enhanced binding affinity with biological targets.[2] Furthermore, the cyclopropyl group can improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[2] This often translates to an improved pharmacokinetic profile, including increased brain permeability and reduced plasma clearance.[2]

Cyclopropylamines are integral to various classes of drugs, including:

-

Enzyme Inhibitors: The cyclopropylamine motif can act as a mechanism-based inhibitor for enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are targets for antidepressants and cancer therapies, respectively.[11]

-

Antibiotics: The incorporation of a cyclopropyl group into quinolone antibiotics, such as Ciprofloxacin, has been shown to enhance their antibacterial efficacy.[12]

-

Agrochemicals: Derivatives of cyclopropylamine are also utilized in the development of herbicides, fungicides, and insecticides.[1][10]

Experimental Protocols

Several variations of the Hofmann rearrangement exist, from the classical approach using bromine and sodium hydroxide to milder, modified procedures.[6][8] An electro-induced Hofmann rearrangement has also been developed as a more environmentally friendly alternative.[3][4]

General Experimental Workflow

The general workflow for the Hofmann rearrangement of cyclopropanecarboxamides involves the preparation of the starting amide, the rearrangement reaction itself, and subsequent workup and purification of the resulting cyclopropylamine.

Caption: General experimental workflow for the Hofmann rearrangement.

Protocol 1: Classical Hofmann Rearrangement

This protocol is a generalized procedure based on the classical conditions.

Materials:

-

Cyclopropanecarboxamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Water (H₂O)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

In a round-bottomed flask, dissolve sodium hydroxide in water and cool the solution in an ice bath.

-

Slowly add bromine to the cold NaOH solution with vigorous stirring to form the sodium hypobromite solution. Maintain the temperature below 10 °C.

-

In a separate flask, dissolve the cyclopropanecarboxamide in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

-

Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution with continuous stirring, while maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 50-70 °C) to drive the rearrangement to completion. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and quench any excess bromine by adding a saturated solution of sodium thiosulfate.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude cyclopropylamine by column chromatography or distillation.

Protocol 2: Modified Hofmann Rearrangement with NBS/DBU

This protocol uses N-bromosuccinimide (NBS) as the bromine source and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, offering milder reaction conditions.[13]